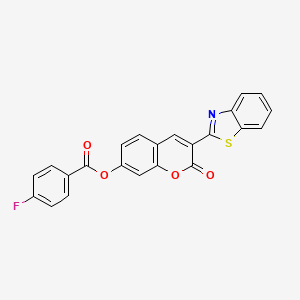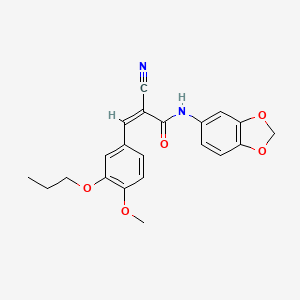![molecular formula C13H10F2N4O B4706092 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4706092.png)
5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
描述
5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole, also known as DFP-10825, is a novel small molecule that has attracted attention due to its potential applications in scientific research. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
作用机制
5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole binds to the luminal domain of VGLUT1, which is responsible for the recognition and transport of glutamate. This binding prevents the uptake of glutamate into synaptic vesicles, leading to a decrease in the amount of glutamate released during synaptic transmission. The inhibition of VGLUT1 by this compound has been shown to be reversible and dose-dependent.
Biochemical and Physiological Effects
The inhibition of VGLUT1 by this compound has been shown to have both biochemical and physiological effects. Biochemically, this compound reduces the amount of glutamate released during synaptic transmission, which can lead to changes in synaptic plasticity and neuronal excitability. Physiologically, this compound has been shown to have anticonvulsant and antidepressant effects in animal models, indicating its potential therapeutic applications.
实验室实验的优点和局限性
One advantage of using 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments is its high selectivity for VGLUT1, which allows for specific modulation of glutamate release. Additionally, this compound has been shown to be well-tolerated in animal models, with no significant toxicity or adverse effects observed. However, one limitation of using this compound is its limited solubility in water, which can make dosing and administration challenging.
未来方向
There are several future directions for research on 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole. One potential avenue is the development of analogs with improved solubility and pharmacokinetic properties. Additionally, further investigation into the mechanism of action of this compound and its effects on synaptic plasticity and neuronal excitability could provide insights into the underlying mechanisms of neurological disorders. Finally, the therapeutic potential of this compound in human clinical trials should be explored further.
Conclusion
In conclusion, this compound is a promising small molecule with potential applications in scientific research, particularly in the field of neuroscience. Its high selectivity for VGLUT1, reversible inhibition, and well-tolerated nature make it an attractive candidate for further investigation. Future research on this compound could provide insights into the underlying mechanisms of neurological disorders and lead to the development of novel therapeutics.
科学研究应用
5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a potent and selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1), which is responsible for the packaging and release of glutamate in the presynaptic terminal of neurons. By inhibiting VGLUT1, this compound can modulate glutamate release and synaptic transmission, which has implications for the treatment of neurological disorders such as epilepsy, depression, and Parkinson's disease.
属性
IUPAC Name |
5-[2-(difluoromethyl)pyrazol-3-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N4O/c1-8-2-4-9(5-3-8)11-17-12(20-18-11)10-6-7-16-19(10)13(14)15/h2-7,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTCOBPVDMKLJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=NN3C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-methylphenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4706015.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-(2-thienyl)pyridin-2-yl]thio}-N-(2-iodophenyl)acetamide](/img/structure/B4706023.png)
![2-[2-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]pyridine](/img/structure/B4706040.png)
![2-(1,3-benzodioxol-5-yloxy)-N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4706049.png)
![4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B4706055.png)
![2-(1-piperidinyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B4706056.png)
![1-({2-[(3-chloro-4-ethoxybenzyl)amino]ethyl}amino)propan-2-ol dihydrochloride](/img/structure/B4706059.png)
![N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]nicotinamide](/img/structure/B4706068.png)
![ethyl 4-{3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B4706069.png)


![2-(1-ethyl-1H-pyrazol-5-yl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4706104.png)
![7-(1-methylethylidene)-3-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4706114.png)
![N-[1,1-bis(trifluoromethyl)propyl]-2-(3,4-dimethoxybenzoyl)hydrazinecarboxamide](/img/structure/B4706115.png)